Hepzidine
Overview
Description
Hepzidine (INN) is a tricyclic antidepressant which was never marketed . It is a compound with the molecular formula C21H25NO .
Molecular Structure Analysis
This compound has a molecular weight of 307.4 g/mol . Its IUPAC name is 1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)piperidine . The this compound molecule contains a total of 51 bond(s). There are 26 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 seven-membered ring(s), 2 eleven-membered ring(s), 1 tertiary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .
Scientific Research Applications
Metabolic Fate and Distribution in Rats and Mice : Hepzidine maleate undergoes significant hydrolysis before absorption when administered orally in rats, with N-demethylation being a major biotransformation pathway. It is largely excreted through the urinary and biliary systems. Notably, high accumulations of radioactivity were observed in several organs, especially in the liver and lungs, after intraperitoneal administration in mice (Hespe, Prins, Kafoe, & Nauta, 1968).
Trimetazidine in Cardiac Energy Metabolism : Trimetazidine, a clinically effective antianginal agent, shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. This process enhances the efficiency of ATP production in the heart, which is beneficial in conditions like heart failure (Kantor, Lucien, Kozak, & Lopaschuk, 2000).
Protective Effects Against Smoking-Induced Cardiac Remodeling : Trimetazidine has been shown to protect against smoking-induced left ventricular remodeling in rats by reducing oxidative stress, apoptosis, and inflammation, thereby improving myocardial glucose utilization (Zhou, Li, Xu, & Chen, 2012).
Repurposing Trimetazidine for Bipolar Depression : A study identified trimetazidine as a potential drug for repurposing to treat bipolar depression. The drug's metabolic actions, such as increasing ATP production and affecting the focal adhesion and MAPK signaling pathways, were explored. It showed antidepressant-like activity in rodent models (Bortolasci et al., 2023).
Trimetazidine in Ischemia-Reperfusion : Trimetazidine was found to attenuate ionic imbalance during ischaemia and reperfusion, especially by reducing intracellular acidosis and sodium gain, thereby improving recovery of ventricular function upon reperfusion (El Banani et al., 2000).
Trimetazidine and Heart Failure : Trimetazidine added to standard treatment for heart failure improved left ventricular function and increased the cardiac phosphocreatine/adenosine triphosphate ratio, indicating better myocardial energy balance (Fragasso et al., 2006).
Properties
IUPAC Name |
1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-22-14-12-18(13-15-22)23-21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-9,18,21H,10-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIZCABHARMLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2C3=CC=CC=C3CCC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883195 | |
Record name | Hepzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096-72-6 | |
Record name | 4-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-1-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1096-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hepzidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hepzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEPZIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72FH6333M6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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